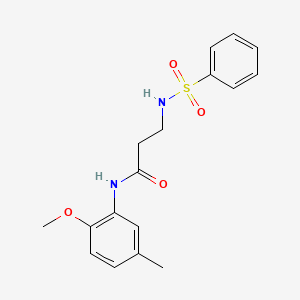![molecular formula C17H13Cl2N3O3 B5869271 3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as DMXAA or ASA404, and it has been found to exhibit antitumor activity in preclinical studies.
作用機序
DMXAA exerts its antitumor effects by activating the stimulator of interferon genes (STING) pathway. STING is a cytosolic protein that plays a critical role in the innate immune response to viral and bacterial infections. Upon activation, STING induces the production of type I interferons (IFNs) and other proinflammatory cytokines. DMXAA has been shown to activate the STING pathway in tumor cells, leading to the production of TNF-α and other cytokines. These cytokines then induce tumor cell death and inhibit tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of TNF-α and other cytokines, leading to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the STING pathway, leading to the production of type I IFNs and other proinflammatory cytokines. These cytokines can induce an immune response against the tumor and inhibit tumor growth.
実験室実験の利点と制限
One advantage of DMXAA is its selective targeting of tumor blood vessels. This allows for the destruction of the tumor vasculature and subsequent tumor cell death without affecting normal tissues. Another advantage of DMXAA is its activation of the STING pathway, which can induce an immune response against the tumor. However, one limitation of DMXAA is its potential toxicity. DMXAA has been shown to induce fever, nausea, and vomiting in clinical trials, which may limit its use in the clinic.
将来の方向性
There are several future directions for research on DMXAA. One area of research is the development of new analogs of DMXAA with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. This could help to identify patients who are most likely to benefit from treatment with DMXAA. Finally, research is needed to better understand the mechanism of action of DMXAA and its effects on the immune system. This could lead to the development of new combination therapies that can enhance the antitumor effects of DMXAA.
合成法
The synthesis of DMXAA involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminomethyl-4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form 3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The purity of the compound is typically confirmed by high-performance liquid chromatography (HPLC) analysis.
科学的研究の応用
DMXAA has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that DMXAA exhibits antitumor activity by inducing the production of tumor necrosis factor-alpha (TNF-α) and other cytokines. TNF-α is a potent proinflammatory cytokine that can induce tumor cell death and inhibit tumor growth. DMXAA has been shown to selectively target tumor blood vessels, leading to the destruction of the tumor vasculature and subsequent tumor cell death.
特性
IUPAC Name |
3,4-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-24-12-5-2-10(3-6-12)16-21-15(25-22-16)9-20-17(23)11-4-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHVXSLGILDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)




![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)